Ailanthoidol
Overview
Description
Ailanthoidol is a naturally occurring neolignan . It has been isolated from the barks of Zanthoxylum ailanthoides . It possesses anti-inflammatory, antioxidant, antiadipogenic, and antitumor promotion activities .
Synthesis Analysis
An efficient, general synthetic protocol for the synthesis of this compound has been developed . The key starting material, eugenol, is a naturally occurring and abundant precursor . The protocol involves sequential acylation and intramolecular Wittig reaction, providing a convenient method for building the benzofuran moiety in good yield .Molecular Structure Analysis
The molecular formula of this compound is C19H18O5 . Its molecular weight is 326.34 .Chemical Reactions Analysis
Benzofuran compounds, such as this compound, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years .Physical and Chemical Properties Analysis
This compound is a powder . It can be dissolved in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Synthesis and Analogues
- Ailanthoidol, a compound isolated from Chinese herbal medicine, has been synthesized using a six-step linear sequence from commercially available precursors. This synthesis, particularly featuring Stille coupling reactions, paves the way for producing various this compound and XH14 analogues (Lin, Chen, & Lee, 2003).
- Efficient synthetic protocols for this compound, egonol, and related analogues have been developed, demonstrating this compound's accessibility for further biological and pharmacological studies (Duan, Shen, & Zhang, 2010).
Mechanism of Action
Ailanthoidol has been found to suppress TGF-β1-induced migration and invasion of HepG2 cells . It also inhibits the production of inflammatory cytokines induced by LPS in RAW264.7 cells, including interleukin (IL)-1b and IL-6 . This compound suppresses NF-kB activation by blocking Ik-Ba degradation .
Safety and Hazards
Properties
IUPAC Name |
4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h3-6,8-11,20-21H,7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCRQVGMKIBPN-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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